molecular formula C7H7NO2 B1289197 4-Amino-2-hydroxybenzaldehyde CAS No. 52924-20-6

4-Amino-2-hydroxybenzaldehyde

Cat. No. B1289197
CAS RN: 52924-20-6
M. Wt: 137.14 g/mol
InChI Key: PHQPPUMEXCUXDN-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxybenzaldehyde is a compound with the molecular formula C7H7NO2 . It has a molecular weight of 137.14 g/mol . The compound is also known by other names such as 4-amino-salicylaldehyde .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-hydroxybenzaldehyde consists of a benzene ring with an amino group (-NH2) and a hydroxy group (-OH) attached to it . The compound has a canonical SMILES representation of C1=CC(=C(C=C1N)O)C=O .


Physical And Chemical Properties Analysis

4-Amino-2-hydroxybenzaldehyde has a molecular weight of 137.14 g/mol, and its exact mass is 137.047678466 g/mol . It has a topological polar surface area of 63.3 Ų . The compound has a complexity of 127 .

Scientific Research Applications

Schiff Base Formation

Schiff bases are crucial intermediates in organic synthesis and can be formed by the reaction of 4-Amino-2-hydroxybenzaldehyde with primary amines or ketones. These bases have applications in catalysis, the synthesis of coordination compounds, and the development of organic materials .

Aldol Condensation Reactions

The aldehyde group of 4-Amino-2-hydroxybenzaldehyde can participate in aldol condensation reactions with other carbonyl compounds. This reaction is fundamental in organic synthesis, leading to the formation of complex molecules such as polyhydroxy aldehydes and ketones, which are important in various chemical industries .

Antioxidant Activity Studies

The compound’s structure allows it to act as an antioxidant. Research has investigated its role in scavenging free radicals when it forms macroacyclic Schiff-base ligands, which could have implications in reducing oxidative stress-related damage in biological systems .

Analytical Chemistry Applications

In analytical chemistry, 4-Amino-2-hydroxybenzaldehyde can be used as a derivatization agent for the detection and quantification of aliphatic amines. Its ability to form Schiff bases makes it useful in chromatography and spectrophotometry for analyzing complex mixtures .

Material Science

The intrinsic properties of 4-Amino-2-hydroxybenzaldehyde make it a candidate for material science research, particularly in the synthesis of organic polymers and conductive materials. Its molecular structure can contribute to the design of novel materials with specific electrical or mechanical properties .

properties

IUPAC Name

4-amino-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQPPUMEXCUXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623954
Record name 4-Amino-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-hydroxybenzaldehyde

CAS RN

52924-20-6
Record name 4-Amino-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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